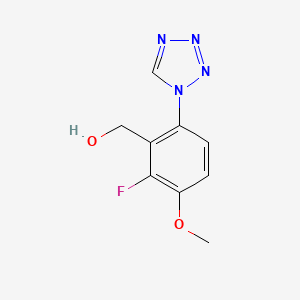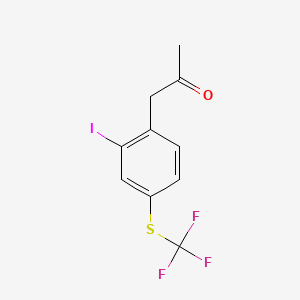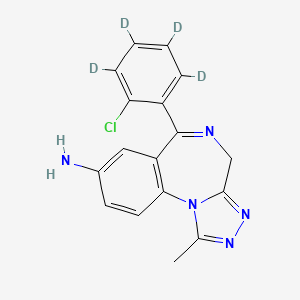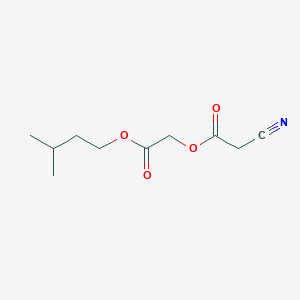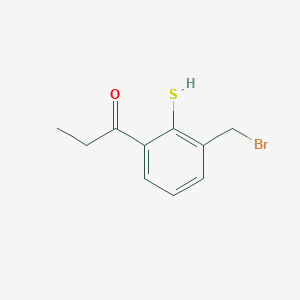
trans-1-Boc-3-(hydroxymethyl)-4-methoxypyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-1-Boc-3-(hydroxymethyl)-4-methoxypyrrolidine: is a chemical compound that belongs to the pyrrolidine family It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a hydroxymethyl group, and a methoxy group attached to the pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Boc-3-(hydroxymethyl)-4-methoxypyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Protection: The amino group of the pyrrolidine is protected using a tert-butoxycarbonyl (Boc) group.
Functionalization: The hydroxymethyl and methoxy groups are introduced through specific reactions, such as nucleophilic substitution or addition reactions.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are scaled up using industrial reactors and purification systems.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-1-Boc-3-(hydroxymethyl)-4-methoxypyrrolidine can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Studied for its potential biological activity and interactions with biomolecules.
- Used in the design of bioactive compounds and pharmaceuticals.
Medicine:
- Investigated for its potential therapeutic applications.
- Used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry:
- Utilized in the production of fine chemicals and specialty chemicals.
- Employed in the development of new materials and polymers.
Mecanismo De Acción
The mechanism of action of trans-1-Boc-3-(hydroxymethyl)-4-methoxypyrrolidine involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amine group, which can then participate in various biochemical reactions. The hydroxymethyl and methoxy groups contribute to the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
- trans-1-Boc-3-amino-4-methylpyrrolidine
- trans-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine
- trans-1-Boc-3-cyano-4-hydroxypyrrolidine
Comparison:
- trans-1-Boc-3-amino-4-methylpyrrolidine: Similar in structure but with an amino group instead of a hydroxymethyl group.
- trans-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine: Contains a fluorine atom, which can significantly alter its reactivity and biological activity.
- trans-1-Boc-3-cyano-4-hydroxypyrrolidine: Contains a cyano group, which can impact its chemical properties and potential applications.
Uniqueness: trans-1-Boc-3-(hydroxymethyl)-4-methoxypyrrolidine is unique due to the presence of both hydroxymethyl and methoxy groups, which provide distinct reactivity and potential for diverse applications in various fields of research.
Propiedades
Fórmula molecular |
C11H21NO4 |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
tert-butyl (3S,4S)-3-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-8(7-13)9(6-12)15-4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 |
Clave InChI |
UQACEQMXLUFODR-DTWKUNHWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)OC)CO |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C(C1)OC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


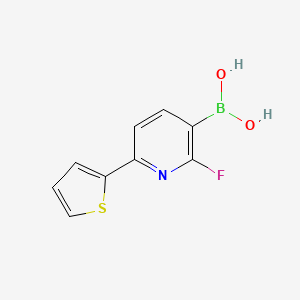
![Benzene, [[(methylthio)phenylmethyl]sulfonyl]-](/img/structure/B14076092.png)


![9-ethyl-6,6-diMethyl-8-(4-Morpholinopiperidin-1-yl)-11-oxo-5a,6,11,11a-tetrahydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride](/img/structure/B14076109.png)
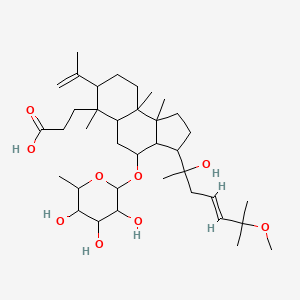
![{2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B14076127.png)
